molecular formula C22H37ClN2 B14697757 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 23785-05-9

3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14697757
CAS No.: 23785-05-9
M. Wt: 365.0 g/mol
InChI Key: HVUKATMIYDUATC-UHFFFAOYSA-N
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Description

3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with the molecular formula C22H37ClN2. It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties and wide range of applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-dodecylimidazole with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazolium salts with different functional groups .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also binds to specific proteins, inhibiting their function and affecting cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of a benzyl group and a long dodecyl chain, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

23785-05-9

Molecular Formula

C22H37ClN2

Molecular Weight

365.0 g/mol

IUPAC Name

3-benzyl-1-dodecyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C22H36N2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-23-18-19-24(21-23)20-22-15-12-11-13-16-22;/h11-13,15-16,18-19H,2-10,14,17,20-21H2,1H3;1H

InChI Key

HVUKATMIYDUATC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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